molecular formula C18H18Cl2N2O2S B3954005 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide

Cat. No.: B3954005
M. Wt: 397.3 g/mol
InChI Key: PUQLSWSTSKIKJL-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide is a complex organic compound with a molecular formula of C18H18Cl2N2O2S This compound is characterized by the presence of a butan-2-yl group, a hydroxyphenyl group, and a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide typically involves the reaction of 5-(butan-2-yl)-2-hydroxyaniline with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the benzoyl chloride, followed by the elimination of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of substituted benzamides

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-nitrobenzamide
  • N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}naphthalene-2-carboxamide

Uniqueness

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This compound’s unique structure and properties make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2S/c1-3-10(2)11-4-7-16(23)15(8-11)21-18(25)22-17(24)13-6-5-12(19)9-14(13)20/h4-10,23H,3H2,1-2H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLSWSTSKIKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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